2-(2,6-Difluoro-4-methoxy-phenyl)-malonic acid
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Overview
Description
2-(2,6-Difluoro-4-methoxy-phenyl)-malonic acid is an organic compound with the molecular formula C10H8F2O5. This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, which is further connected to a malonic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluoro-4-methoxy-phenyl)-malonic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluoro-4-methoxyphenylboronic acid.
Reaction with Malonic Acid: The boronic acid is reacted with malonic acid under specific conditions to form the desired compound. This reaction often requires a catalyst and specific temperature and pressure conditions to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often involving:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure complete reaction.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluoro-4-methoxy-phenyl)-malonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reactions: These reactions may require catalysts such as palladium or nickel and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-(2,6-Difluoro-4-methoxy-phenyl)-malonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluoro-4-methoxy-phenyl)-malonic acid involves its interaction with specific molecular targets. The fluorine atoms and methoxy group play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-4-methoxyphenylboronic acid
- 2,6-Difluoro-4-methoxybenzeneboronic acid
- 2,3-Difluorophenol
- 3,5-Difluorophenol
Uniqueness
2-(2,6-Difluoro-4-methoxy-phenyl)-malonic acid is unique due to the presence of both fluorine atoms and a methoxy group on the phenyl ring, combined with the malonic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H8F2O5 |
---|---|
Molecular Weight |
246.16 g/mol |
IUPAC Name |
2-(2,6-difluoro-4-methoxyphenyl)propanedioic acid |
InChI |
InChI=1S/C10H8F2O5/c1-17-4-2-5(11)7(6(12)3-4)8(9(13)14)10(15)16/h2-3,8H,1H3,(H,13,14)(H,15,16) |
InChI Key |
XLPDEOVSKWAADT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C(C(=O)O)C(=O)O)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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